molecular formula C22H14Cl2N4O6S B2991765 Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-59-9

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2991765
CAS No.: 851950-59-9
M. Wt: 533.34
InChI Key: TYLZNWMNBNTTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H14Cl2N4O6S and its molecular weight is 533.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Heterocycles : The synthesis of thienoquinolines and similar heterocyclic compounds, which are structurally related to Ethyl 5-(2-chloro-5-nitrobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, has been a significant area of research. These compounds often display various biological activities and are used in the development of new therapeutic agents (Awad, Abdel-rahman, & Bakhite, 1991).

  • Development of Anticancer Agents : Studies have focused on synthesizing novel heterocycles using thiophene as a precursor, which is structurally similar to the compound . These synthesized products have shown potential anticancer activity against certain human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

Biological Activities and Applications

  • Antimicrobial and Antifungal Activities : Certain derivatives structurally related to this compound have been shown to possess antimicrobial and antifungal activities. This research is crucial for developing new therapeutic agents for treating various infections (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).

  • Cytotoxicity Studies : Derivatives of this compound have been studied for their cytotoxicity and effects on inhibiting mitosis in cultured cells. This research is significant for understanding the compound's potential in cancer therapy (Temple, Rener, Comber, & Waud, 1991).

  • Synthesis of Pyridazine Derivatives : Research into the synthesis of pyridazine derivatives, which are chemically related to the compound, has been conducted to explore their potential pharmacological applications. These studies often involve understanding the compound's reactivity and developing novel synthetic methods (Zabska, Kołodziejczyk, Sieklucka-Dziuba, Morawska, & Kleinrok, 1998).

  • Labeling Studies for Cancer Therapy : There has been research into the organic synthesis of pyrimidine derivatives, similar to this compound, for use as potential cancer chemotherapeutic agents. This includes studies on labeling these compounds for biological evaluation (Labib, 2014).

Properties

IUPAC Name

ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O6S/c1-2-34-22(31)18-15-10-35-20(25-19(29)14-9-13(28(32)33)7-8-16(14)24)17(15)21(30)27(26-18)12-5-3-11(23)4-6-12/h3-10H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLZNWMNBNTTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.